Superior Selectivity Profile: TIC10 Spares Normal Fibroblasts While Potently Killing Tumor Cells, in Contrast to In-Class Compound TIC9
In a direct head-to-head comparison within the same study, TIC10 (ONC201) was shown to potentiate tumor cell death while sparing normal cells, a critical safety feature not observed with the comparator compound TIC9. TIC9, while also a TRAIL-inducing compound, exhibited genotoxicity in normal fibroblasts [1]. Furthermore, TIC10 treatment did not alter the cell cycle profiles of normal fibroblasts at doses that induced cell death in TRAIL-sensitive HCT116 p53-/- cells . This demonstrates a fundamental difference in therapeutic window.
| Evidence Dimension | Selective Cytotoxicity / Genotoxicity |
|---|---|
| Target Compound Data | Sparred normal fibroblasts; lacked genotoxicity in normal fibroblasts; no alteration of cell cycle in normal fibroblasts at effective doses. |
| Comparator Or Baseline | TIC9 (a TRAIL-inducing compound): Induced genotoxicity in normal fibroblasts. |
| Quantified Difference | Qualitative difference in safety profile (presence vs. absence of genotoxicity). |
| Conditions | In vitro assays on normal fibroblasts and tumor cell lines (HCT116 p53-/-). |
Why This Matters
This differential selectivity profile is crucial for procurement decisions in oncology research, as it indicates a potentially wider therapeutic index for TIC10, reducing the risk of off-target toxicity that limits the utility of less selective TRAIL inducers like TIC9.
- [1] Allen JE, Krigsfeld G, Mayes PA, Patel L, Dicker DT, Patel AS, Dolloff NG, Messaris E, Scata KA, Wang W, Zhou JY, Wu GS, El-Deiry WS. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects. Sci Transl Med. 2013;5(171):171ra117. doi:10.1126/scitranslmed.3004828 View Source
